molecular formula C11H16O2 B8331160 [2-(3-Methoxy-propyl)-phenyl]-methanol

[2-(3-Methoxy-propyl)-phenyl]-methanol

Cat. No.: B8331160
M. Wt: 180.24 g/mol
InChI Key: AJKNWSHFMDYVRX-UHFFFAOYSA-N
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Description

[2-(3-Methoxy-propyl)-phenyl]-methanol is a benzyl alcohol derivative featuring a methoxy-propyl substituent at the 2-position of the phenyl ring. Its molecular formula is C₁₁H₁₆O₂ (molecular weight: 180.24 g/mol). The methoxy-propyl group enhances lipophilicity compared to simpler benzyl alcohols, while the hydroxyl group enables participation in hydrogen bonding and derivatization reactions (e.g., esterification) .

Properties

Molecular Formula

C11H16O2

Molecular Weight

180.24 g/mol

IUPAC Name

[2-(3-methoxypropyl)phenyl]methanol

InChI

InChI=1S/C11H16O2/c1-13-8-4-7-10-5-2-3-6-11(10)9-12/h2-3,5-6,12H,4,7-9H2,1H3

InChI Key

AJKNWSHFMDYVRX-UHFFFAOYSA-N

Canonical SMILES

COCCCC1=CC=CC=C1CO

Origin of Product

United States

Comparison with Similar Compounds

[4-(3,3,3-Trifluoropropoxy)phenyl]methanol

  • Substituent : A 3,3,3-trifluoropropoxy group at the 4-position.
  • Molecular Formula : C₁₀H₁₁F₃O₂ (MW: 220.19 g/mol).
  • Fluorinated groups often enhance metabolic stability in pharmaceuticals but may alter toxicity profiles .

[4-(2-Methylpropyl)phenyl]methanethiol

  • Substituent : A 2-methylpropyl (isobutyl) group at the 4-position, with a thiol (-SH) functional group.
  • Molecular Formula : C₁₁H₁₆S (MW: 180.31 g/mol).
  • Key Differences: The thiol group is more acidic (pKa ~10) than the hydroxyl group (pKa ~15), enabling distinct reactivity in nucleophilic substitutions or disulfide formation.

Dichlorido{(2E)-2-[phenyl(pyridin-2-yl)-methylidene]hydrazinecarbothioamide}-cadmium(II) methanol

  • Structure: A cadmium coordination complex with methanol as a solvate.
  • This suggests this compound could act as a ligand or solvent in metal-organic frameworks, though its branched chain may limit coordination efficiency compared to simpler alcohols .

Data Table: Comparative Analysis of Key Compounds

Compound Name Substituent Functional Group Molecular Weight (g/mol) Key Properties (Predicted)
This compound 3-Methoxy-propyl (2-) -OH 180.24 Moderate lipophilicity, H-bond donor
[4-(3,3,3-Trifluoropropoxy)phenyl]methanol 3,3,3-Trifluoropropoxy (4-) -OH 220.19 High lipophilicity, metabolic stability
[4-(2-Methylpropyl)phenyl]methanethiol 2-Methylpropyl (4-) -SH 180.31 High acidity, disulfide formation

Research Findings and Implications

  • Solubility and Reactivity: The methoxy-propyl chain in the target compound likely offers a balance between lipophilicity and polarity, enhancing solubility in organic solvents like methanol or dichloromethane. In contrast, trifluoropropoxy analogs may favor nonpolar environments .
  • Synthetic Utility: The hydroxyl group in this compound facilitates esterification or oxidation to aldehydes/ketones, whereas thiol analogs are prone to oxidation or metal chelation .
  • Biological Interactions: Fluorinated analogs (e.g., [4-(3,3,3-Trifluoropropoxy)phenyl]methanol) may exhibit prolonged biological half-lives but require toxicity screening due to fluorine’s persistence .

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